1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole
Description
1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole is a heterocyclic compound that features both a benzimidazole and a tetrazole ring
Properties
IUPAC Name |
1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c1-2-4-9-8(3-1)11-7-16(9)6-5-10-12-14-15-13-10/h1-4,7H,5-6H2,(H,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCPJDHGUPQWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-(2H-tetrazol-5-yl)ethylamine with o-phenylenediamine under acidic conditions to form the benzimidazole ring . The reaction is usually carried out in solvents like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an angiotensin II receptor antagonist, blocking the effects of angiotensin II and thereby reducing blood pressure . The tetrazole ring is crucial for binding to the receptor, while the benzimidazole ring enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Candesartan: Another benzimidazole-tetrazole compound used as an antihypertensive agent.
Valsartan: Contains a tetrazole ring and is used to treat high blood pressure.
Uniqueness: 1-[2-(2H-tetrazol-5-yl)ethyl]benzimidazole is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic properties and binding affinities compared to other similar compounds. Its dual functionality as both a benzimidazole and a tetrazole derivative makes it a versatile scaffold in drug design.
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